Dipropan-2-yl (2-hydroxy-1-nitroheptan-2-yl)phosphonate
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Overview
Description
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is an organic compound characterized by the presence of a phosphonate group, a nitro group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE typically involves the enantioselective nitroaldol reaction of α-ketophosphonates and nitromethane . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to target molecules. The phosphonate group enhances its stability and facilitates its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
Bis(propan-2-yl) [(2S,3S)-2-hydroxy-3-nitrobutan-2-yl]phosphonate: A similar compound with a slightly different carbon chain length and stereochemistry.
Bis(propan-2-yl) (hydroxymethyl)phosphonate: Another related compound with a hydroxymethyl group instead of a hydroxy-nitroheptan group.
Uniqueness
BIS(PROPAN-2-YL) (2-HYDROXY-1-NITROHEPTAN-2-YL)PHOSPHONATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H28NO6P |
---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-1-nitroheptan-2-ol |
InChI |
InChI=1S/C13H28NO6P/c1-6-7-8-9-13(15,10-14(16)17)21(18,19-11(2)3)20-12(4)5/h11-12,15H,6-10H2,1-5H3 |
InChI Key |
MRTFCCABPVSYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C[N+](=O)[O-])(O)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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